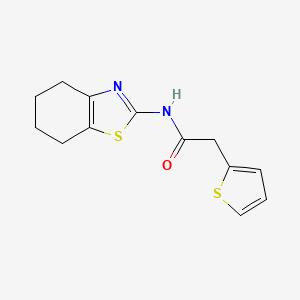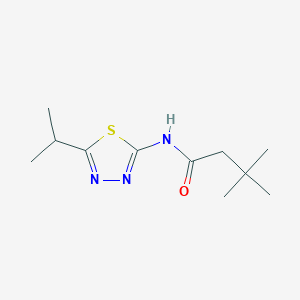
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol, also known as BTE-NP, is a small molecule that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is synthesized through a multistep reaction involving the condensation of 2-aminobenzothiazole and 4-nitrophenol followed by ethoxylation.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol is based on its ability to interact with ROS and produce a fluorescent signal. This compound contains a nitrophenol group that can undergo a redox reaction with ROS to produce a highly fluorescent product. This reaction is highly specific to ROS and does not occur with other reactive species, making this compound a selective probe for ROS detection.
Biochemical and Physiological Effects:
This compound has been shown to have a low cytotoxicity and high biocompatibility, making it suitable for use in biological systems. In addition to its ROS detection and PDT applications, this compound has also been found to have anti-inflammatory and antioxidant properties. These properties make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol is its high selectivity and sensitivity for ROS detection. It can be used to detect ROS in living cells and tissues without interfering with other cellular processes. This compound also has a high photodynamic activity and low dark toxicity, making it a promising candidate for PDT.
However, this compound has some limitations for lab experiments. It is not stable in aqueous solutions and can degrade over time, leading to a decrease in its fluorescence. It also has a relatively short fluorescence lifetime, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the use of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for the detection of other reactive species such as hydrogen peroxide and nitric oxide. Another direction is the optimization of this compound for use in PDT by improving its stability and photodynamic activity. Finally, this compound could be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of 2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol involves the condensation of 2-aminobenzothiazole and 4-nitrophenol followed by ethoxylation. In the first step, 2-aminobenzothiazole is reacted with 4-nitrophenol in the presence of a base such as sodium hydroxide or potassium carbonate to yield 2-(1,3-benzothiazol-2-yl)-4-nitrophenol. This intermediate is then ethoxylated using ethylene oxide in the presence of a catalyst such as potassium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol has been found to have a wide range of applications in scientific research. One of the most significant uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Another important application of this compound is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells. This compound has been found to have high photodynamic activity and low dark toxicity, making it a promising candidate for PDT.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-ethoxy-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-2-21-12-8-9(17(19)20)7-10(14(12)18)15-16-11-5-3-4-6-13(11)22-15/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZPWDXJGJNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)
![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)